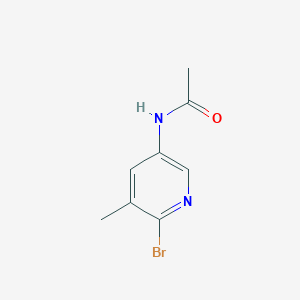

N-(6-Bromo-5-methylpyridin-3-yl)acetamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

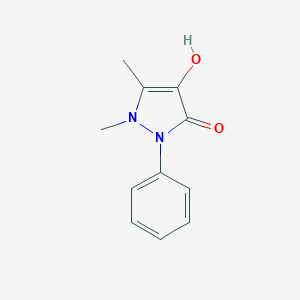

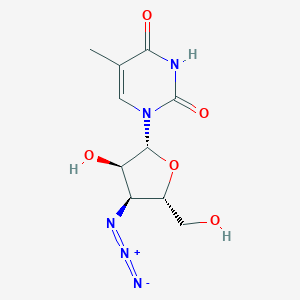

N-(6-Bromo-5-methylpyridin-3-yl)acetamide belongs to a class of compounds characterized by the presence of a pyridine ring substituted with acetamide and bromine groups. These compounds are significant due to their complex chemical behavior and potential applications in various fields such as chemistry, environmental science, and potentially in medicine, excluding drug use and dosage discussions.

Synthesis Analysis

The synthesis of related compounds involves various strategies, focusing on the introduction of substituents into the pyridine ring to influence the compound's reactivity and properties. For instance, compounds with similar structures have been synthesized through reactions involving copper(II) complexes and sterically demanding ligands, indicating the importance of steric effects and the choice of metal ions in the synthesis process (Smolentsev, 2017).

Molecular Structure Analysis

The molecular structure of compounds in this class can be significantly affected by substituents on the pyridine ring. For example, studies have shown that substituents can lead to variations in coordination geometry around metal centers in complexes, affecting the compound's overall structure and stability (Smolentsev, 2017).

Chemical Reactions and Properties

Compounds similar to N-(6-Bromo-5-methylpyridin-3-yl)acetamide participate in various chemical reactions, influenced by the bromo and acetamide groups. These reactions include addition and substitution processes that can lead to the formation of new compounds with diverse structures and functionalities (Rank & Baer, 1974).

科学研究应用

Copper(II) Complexes with Pyridine-substituted Amides

Research by Smolentsev (2017) delves into the coordination chemistry of pyridine-substituted amides, particularly focusing on their chelating properties when combined with copper(II). The study investigates copper(II) complexes with N-(6-methylpyridin-2-yl)acetamide ligands, revealing the impact of steric hindrance on coordination geometry. This work underscores the utility of brominated pyridine acetamides in understanding metal-ligand interactions, which are crucial for designing catalysts and materials with specific electronic and structural properties (Smolentsev, 2017).

Suzuki Cross-Coupling Reactions

Ahmad et al. (2017) explore the synthesis of novel pyridine-based derivatives through Suzuki cross-coupling reactions. This research showcases the versatility of brominated pyridine compounds, such as N-[5-bromo-2-methylpyridine-3-yl]acetamide, in facilitating the creation of complex organic molecules. The findings also highlight the potential of these compounds in materials science and as precursors in pharmaceutical synthesis, with applications extending to the development of liquid crystal dopants and antimicrobial agents (Ahmad et al., 2017).

Antimicrobial Activity Studies

Fahim and Ismael (2019) investigate the antimicrobial properties of sulphonamide derivatives synthesized from bromo-acetamide precursors. The study underscores the importance of structural modifications in enhancing the biological activity of synthetic molecules. This research suggests that brominated pyridine acetamides could serve as key intermediates in developing new antimicrobial agents, highlighting their significance in medicinal chemistry (Fahim & Ismael, 2019).

安全和危害

Unfortunately, safety information, including hazard statements, precautionary measures, and packing group details, is not accessible for N-(6-Bromo-5-methylpyridin-3-yl)acetamide. Researchers handling this compound should exercise caution and follow standard laboratory safety protocols.

未来方向

To advance our understanding of N-(6-Bromo-5-methylpyridin-3-yl)acetamide, future research should focus on the following aspects:

- Synthetic Pathways : Investigate efficient and scalable synthetic routes.

- Biological Activity : Explore potential applications in medicine or other fields.

- Safety Profile : Conduct toxicity studies and assess environmental impact.

Please note that the information provided here is based on available data, and further research may yield additional insights. For more detailed analyses, consult scientific literature and specialized databases123. 🌟

属性

IUPAC Name |

N-(6-bromo-5-methylpyridin-3-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O/c1-5-3-7(11-6(2)12)4-10-8(5)9/h3-4H,1-2H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJELRIJOZZSNHS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1Br)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30541592 |

Source

|

| Record name | N-(6-Bromo-5-methylpyridin-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30541592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-Bromo-5-methylpyridin-3-yl)acetamide | |

CAS RN |

96206-67-6 |

Source

|

| Record name | N-(6-Bromo-5-methylpyridin-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30541592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。